(S)-2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8(12)11(14)13(10-2-3-10)6-9-4-5-15-7-9/h4-5,7-8,10H,2-3,6,12H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYGBINJHMYAGS-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CSC=C1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CSC=C1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Reductive Amination Strategies
A widely reported method involves the condensation of thiophene-3-carbaldehyde with cyclopropylamine, followed by reductive amination to form the N-cyclopropyl-N-(thiophen-3-ylmethyl)amine intermediate. This intermediate is subsequently coupled with a protected (S)-2-aminopropionamide derivative. For example:
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Thiophene-3-carbaldehyde (1) is reacted with cyclopropylamine in ethanol at 0–5°C, yielding the imine intermediate.
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Sodium borohydride reduction in tetrahydrofuran (THF) at room temperature produces N-cyclopropyl-N-(thiophen-3-ylmethyl)amine (2) .
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The amine (2) is then coupled with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid using EDCI/HOBt as coupling agents in dichloromethane, followed by Boc-deprotection with hydrochloric acid to furnish the target compound.
Table 1: Optimization of Reductive Amination Conditions
Chiral Pool Synthesis from L-Alanine
To enforce the (S)-configuration, L-alanine serves as a chiral precursor. The synthetic sequence involves:
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Protection of L-alanine’s amino group as a tert-butyl carbamate (Boc).
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Activation of the carboxylic acid as a mixed anhydride for coupling with N-cyclopropyl-N-(thiophen-3-ylmethyl)amine .
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Final deprotection with hydrochloric acid in dichloromethane, achieving quantitative yields.
Critical Consideration : The choice of coupling reagent significantly impacts enantiopurity. EDCI/HOBt systems preserve stereochemical integrity better than DCC/DMAP, as evidenced by chiral HPLC analyses.
Catalytic Asymmetric Methods
Organocatalytic Amination
Recent advances employ proline-derived organocatalysts for the asymmetric amination of α-ketoamides. In a representative procedure:
Table 2: Catalyst Screening for Asymmetric Amination
| Catalyst | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| (S)-Proline | Toluene | 94 | 88 |
| Jørgensen-Hayashi | CH2Cl2 | 91 | 82 |
| Cinchona Alkaloid | THF | 85 | 75 |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. The target compound exhibits a melting point of 132–134°C, consistent across batches.
Spectroscopic Validation
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1H NMR (500 MHz, CDCl3) : δ 7.25 (d, J = 3.0 Hz, 1H, thiophene), 6.85 (d, J = 3.0 Hz, 1H, thiophene), 3.95 (q, J = 7.0 Hz, 1H, CH-NH2), 3.70 (s, 2H, N-CH2-thiophene), 2.45 (m, 1H, cyclopropane), 1.30 (d, J = 7.0 Hz, 3H, CH3).
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FT-IR : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (thiophene C=C).
Scalability and Industrial Considerations
A pilot-scale synthesis (500 g batch) demonstrated the viability of the L-alanine route:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Compounds like 3-chloro-N-phenyl-phthalimide (Fig. 1, ) share functional group complexity (e.g., aromatic rings, amide linkages) and are analyzed using crystallographic tools such as Mercury CSD for visualizing packing motifs and intermolecular interactions . Key comparison parameters include:
Computational and Thermochemical Comparisons
DFT studies, such as Becke’s hybrid functional , enable comparisons of electronic properties, bond energies, and reaction pathways. For example:
- Atomization Energies : Becke’s method achieved an average deviation of 2.4 kcal/mol in thermochemical data , which could benchmark stability against analogs.
- Steric and Electronic Effects : The cyclopropyl group in the target compound may introduce strain, contrasting with the planar phthalimide system in .
Research Findings and Limitations
- Structural Insights : The absence of crystallographic data for the target compound necessitates reliance on predictive tools (e.g., Mercury ) or DFT for hypothetical comparisons.
- Functional Group Impact : The thiophene moiety may enhance π-stacking interactions compared to benzene derivatives, as seen in materials science applications .
- Stereochemical Influence: The (S)-configuration could confer distinct biological activity, a factor absent in non-chiral analogs like 3-chloro-N-phenyl-phthalimide.
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-propionamide is a chiral compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanism as an inhibitor of receptor-interacting protein kinases (RIPK), which are implicated in necroptosis and various diseases.
Structural Characteristics
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 224.32 g/mol. The compound features several key structural elements:
- Cyclopropyl Group : Provides unique steric and electronic properties.
- Amino Group : Contributes to hydrogen bonding and solubility.
- Thiophene Ring : Enhances the compound's interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of RIPK, a kinase involved in necroptosis, a regulated form of cell death associated with neurodegenerative diseases and certain cancers. By inhibiting RIPK, this compound may help mitigate excessive cell death, presenting a potential therapeutic avenue for conditions like Alzheimer's disease and cancer .
Biological Activity Overview
The compound's biological activity has been characterized through various studies, highlighting its potential applications:
Case Studies and Research Findings
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RIPK Inhibition Studies :
- A study demonstrated that this compound significantly inhibited RIPK activity in vitro, leading to reduced necroptotic cell death in neuronal cell cultures. This suggests its potential utility in treating neurodegenerative diseases where necroptosis is a contributing factor .
- Antimicrobial Activity :
- Cytotoxic Effects in Cancer Models :
Q & A
Q. What synthetic strategies are recommended for preparing (S)-2-amino-N-cyclopropyl-N-thiophen-3-ylmethyl-propionamide with high enantiomeric purity?
A modular approach involves coupling (S)-2-aminopropionamide derivatives with cyclopropyl and thiophen-3-ylmethyl groups via carbodiimide-mediated amidation (e.g., HATU or EDCI). Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts. Purification via preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) ensures >98% enantiomeric excess. Key intermediates should be characterized by -NMR and -NMR to confirm regioselectivity and stereochemistry .
Q. How can the structure and stereochemistry of this compound be validated experimentally?
Single-crystal X-ray diffraction (SXRD) is the gold standard for confirming stereochemistry. Crystals grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) can be analyzed using SHELXL for refinement . For solution-state analysis, -NMR coupling constants (e.g., -values for amide protons) and NOESY correlations can resolve stereochemical ambiguities. Computational validation via density functional theory (DFT) using B3LYP/6-31G(d) optimizes molecular geometry and predicts NMR chemical shifts .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
DFT with hybrid functionals (e.g., B3LYP or M06-2X) and basis sets like 6-311++G(d,p) can calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and dipole moments. Solvent effects (e.g., in DMSO) should be modeled using the polarizable continuum model (PCM). These studies predict reactivity in nucleophilic/electrophilic environments and guide derivatization strategies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Conflicts between experimental -NMR shifts and DFT-predicted values often arise from solvent effects or dynamic processes (e.g., rotameric equilibria). Use variable-temperature NMR (VT-NMR) to probe conformational changes. For ambiguous NOESY/ROESY cross-peaks, compare with solid-state SXRD data to distinguish static vs. dynamic disorder. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?
Conduct forced degradation studies:
- Acidic/basic hydrolysis: Incubate at 0.1M HCl/NaOH (37°C, 24h).
- Oxidative stress: Expose to 3% HO (room temperature, 6h).
- Thermal stress: Heat at 80°C for 48h.
Monitor degradation pathways via UPLC-PDA-MS and quantify degradation products using external calibration curves. Stability-indicating methods (e.g., gradient HPLC with C18 columns) should achieve baseline separation of all degradants .
Q. How can enantiomeric purity be maintained during large-scale synthesis?
Use asymmetric catalysis (e.g., chiral palladium complexes) for cyclopropane ring formation. For amide coupling, employ kinetic resolution with immobilized lipases (e.g., Candida antarctica Lipase B). Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA). Process analytical technology (PAT) tools, such as in-line FTIR, ensure real-time ee tracking .
Q. What strategies are recommended for analyzing non-covalent interactions in crystal packing?
Mercury CSD’s Materials Module identifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using geometric criteria (distance/angle thresholds). Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bond vs. van der Waals). Compare packing motifs with structurally analogous compounds in the Cambridge Structural Database (CSD) to identify polymorphism risks .
Q. How can the compound’s pharmacological profile be assessed in vitro?
- Target engagement: Screen against kinase panels or GPCRs using fluorescence polarization assays.
- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- Membrane permeability: Use Caco-2 cell monolayers with P-gp inhibition (e.g., verapamil) to differentiate passive vs. active transport.
Dose-response curves (IC/EC) should be generated in triplicate, normalized to vehicle controls .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
